4-Cyclohexyl-2,6-xylenol
Overview
Description
4-Cyclohexyl-2,6-xylenol is an organic compound with the molecular formula C14H20O. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone but insoluble in water . This compound is a derivative of phenol, characterized by the presence of a cyclohexyl group and two methyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexyl-2,6-xylenol can be synthesized from 2,6-dimethylphenol and chlorocyclohexane. The reaction typically involves the use of a catalyst and specific reaction conditions to facilitate the substitution of the hydrogen atom on the phenol ring with the cyclohexyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2,6-xylenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming cyclohexyl-2,6-dimethylbenzoquinone.
Reduction: The compound can be reduced to form cyclohexyl-2,6-dimethylcyclohexanol.
Substitution: Halogenation reactions can introduce halogen atoms into the benzene ring, forming compounds like 4-cyclohexyl-2,6-dimethylchlorophenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include cyclohexyl-2,6-dimethylbenzoquinone, cyclohexyl-2,6-dimethylcyclohexanol, and 4-cyclohexyl-2,6-dimethylchlorophenol.
Scientific Research Applications
4-Cyclohexyl-2,6-xylenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,6-xylenol involves its interaction with specific molecular targets. As a phenolic compound, it can disrupt cell membranes by binding to proteins on the cell surface, leading to leakage of cellular contents. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
4-Cyclohexyl-2,6-xylenol is similar to other xylenols, such as 2,6-xylenol and 2,4-xylenol. its unique cyclohexyl group distinguishes it from these compounds, providing different physical and chemical properties . The presence of the cyclohexyl group enhances its solubility in organic solvents and its stability under various conditions.
List of Similar Compounds
- 2,6-Xylenol
- 2,4-Xylenol
- 3,5-Xylenol
- 2,3-Xylenol
- 3,4-Xylenol
Properties
IUPAC Name |
4-cyclohexyl-2,6-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOOYEDQODNSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147259 | |
Record name | 4-Cyclohexyl-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10570-68-0 | |
Record name | 4-Cyclohexyl-2,6-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10570-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyl-2,6-xylenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570680 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclohexyl-2,6-xylenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclohexyl-2,6-xylenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYCLOHEXYL-2,6-XYLENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9TZ52DP3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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